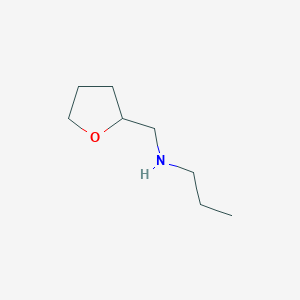

Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Description

BenchChem offers high-quality Propyl-(tetrahydro-furan-2-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl-(tetrahydro-furan-2-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-5-9-7-8-4-3-6-10-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOSVGABACUJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389784 | |

| Record name | N-[(Oxolan-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-87-5 | |

| Record name | Tetrahydro-N-propyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Oxolan-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Propyl-(tetrahydro-furan-2-ylmethyl)-amine CAS number 7179-87-5

An In-Depth Technical Guide to Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 7179-87-5)

Introduction

Propyl-(tetrahydro-furan-2-ylmethyl)-amine, registered under CAS number 7179-87-5, is a secondary amine featuring a propyl group and a tetrahydrofurfuryl moiety.[1][2] This molecule belongs to the class of heterocyclic compounds, specifically containing a saturated furan ring. Its structure combines the versatile reactivity of a secondary amine with the physicochemical properties imparted by the tetrahydrofuran ring, making it a molecule of interest for synthetic chemistry. While not as extensively documented as its parent compound, tetrahydrofurfurylamine, its unique combination of functional groups suggests potential utility as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors.[3][4] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, analytical characterization strategies, and critical safety information.

Chemical and Physical Properties

The fundamental physicochemical properties of Propyl-(tetrahydro-furan-2-ylmethyl)-amine are summarized below. These data are essential for designing synthetic procedures, purification strategies, and ensuring appropriate handling and storage.

| Property | Value | Source(s) |

| CAS Number | 7179-87-5 | [1] |

| Molecular Formula | C₈H₁₇NO | [5] |

| Molecular Weight | 143.23 g/mol | [1][5] |

| IUPAC Name | N-((tetrahydrofuran-2-yl)methyl)propan-1-amine | [6] |

| Synonyms | N-Propyltetrahydrofurfurylamine, 2-Furanmethanamine,tetrahydro-N-propyl- | [2] |

| Purity | Typically available at ≥95% | [1][6] |

| InChI Key | IKOSVGABACUJCD-UHFFFAOYNA-N | [1] |

| Canonical SMILES | CCCNCC1CCCO1 | [6] |

Synthesis Pathway: Reductive Amination

The most direct and industrially scalable method for preparing Propyl-(tetrahydro-furan-2-ylmethyl)-amine is through the reductive amination of tetrahydrofurfural with n-propylamine. This "borrowing hydrogen" methodology is a cornerstone of amine synthesis due to its atom economy, producing water as the primary byproduct.[7] The process involves two key steps that occur in situ: the formation of an imine intermediate followed by its immediate reduction to the target secondary amine.

The general reaction is as follows: Tetrahydrofurfural + n-Propylamine → [Iminium Intermediate] --(Reduction)→ Propyl-(tetrahydro-furan-2-ylmethyl)-amine

A common alternative, which avoids handling the potentially unstable aldehyde, is to start from tetrahydrofurfuryl alcohol. In this case, the catalyst first facilitates the dehydrogenation of the alcohol to the aldehyde, which then proceeds as described above.[7][8]

Caption: Reductive amination pathway for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Step-by-Step Synthesis Protocol

This protocol describes a laboratory-scale synthesis using a palladium on carbon (Pd/C) catalyst, a versatile and efficient choice for such reductions.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add tetrahydrofurfural (10.2 g, 0.1 mol) and ethanol (100 mL) as the solvent.

-

Amine Addition: While stirring, slowly add n-propylamine (6.5 g, 0.11 mol, 1.1 equivalents) to the solution at room temperature. The slight molar excess of the amine helps drive the initial imine formation to completion.

-

Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, ~5 wt%) to the mixture.

-

Causality Note: Pd/C is an effective hydrogenation catalyst. Handling it with care, often wetted, is crucial to prevent ignition upon contact with flammable solvents in the air.

-

-

Hydrogenation: Seal the flask, purge the system with nitrogen gas, and then introduce hydrogen gas (H₂), maintaining a positive pressure with a balloon or by connecting to a hydrogenation apparatus.

-

Reaction Monitoring: Heat the reaction mixture to 40-50°C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing small aliquots until the starting material is consumed (typically 4-8 hours).

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature, purge the system again with nitrogen, and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Trustworthiness Note: The Celite pad prevents fine catalyst particles from passing through, which is critical for product purity. The filtered catalyst should be kept wet with water before proper disposal to prevent it from becoming pyrophoric.

-

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil can be purified by vacuum distillation to yield the final Propyl-(tetrahydro-furan-2-ylmethyl)-amine as a clear liquid.

Analytical Characterization

A multi-technique approach is required to confirm the identity, structure, and purity of the synthesized compound. This ensures the material meets the rigorous standards for research and development.

Caption: A typical analytical workflow for the characterization of the target amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To assess purity and confirm the molecular weight.

-

Expected Results: A single major peak in the gas chromatogram would indicate high purity. The mass spectrum should show a molecular ion (M⁺) peak at m/z = 143.23. Common fragmentation patterns would include the loss of a propyl group (M-43) and fragments corresponding to the tetrahydrofurfuryl cation (m/z = 85).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Propyl Group: A triplet around 0.9 ppm (3H, -CH₃), a sextet around 1.5 ppm (2H, -CH₂-CH₃), and a triplet around 2.6 ppm (2H, -N-CH₂-).

-

Tetrahydrofurfuryl Group: A series of multiplets between 1.6-2.0 ppm (4H, ring -CH₂-), a multiplet around 2.5-2.7 ppm (2H, -N-CH₂-ring), a multiplet around 3.7-4.0 ppm (3H, ring -CH₂-O- and -CH-O-).

-

Amine Proton: A broad singlet (1H, -NH-), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Propyl Group: Peaks around 11 ppm (-CH₃), 23 ppm (-CH₂-CH₃), and 52 ppm (-N-CH₂-).

-

Tetrahydrofurfuryl Group: Peaks around 25 and 28 ppm (ring -CH₂-), 58 ppm (-N-CH₂-ring), 68 ppm (ring -CH₂-O-), and 78 ppm (ring -CH-O-).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To confirm the presence of key functional groups.

-

Expected Results:

-

N-H Stretch: A moderate, sharp peak in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

-

C-H Stretch: Strong peaks in the 2850-2960 cm⁻¹ region from the alkyl groups.

-

C-O Stretch: A strong peak around 1050-1150 cm⁻¹, indicative of the ether linkage in the tetrahydrofuran ring.

-

Applications and Research Interest

The structural motifs within Propyl-(tetrahydro-furan-2-ylmethyl)-amine suggest its utility as an intermediate in several fields:

-

Pharmaceutical Synthesis: Tetrahydrofurfurylamine and related structures serve as building blocks for active pharmaceutical ingredients (APIs), including diuretics and antiseptic agents.[3][7] The N-propyl substitution modifies lipophilicity and steric properties, which can be leveraged by medicinal chemists to fine-tune the pharmacological profile of new drug candidates.

-

Agrochemicals: Amines are foundational to the synthesis of many herbicides and pesticides. The tetrahydrofuran moiety can influence the compound's solubility, stability, and biological activity.[3]

-

Polymer Chemistry and Materials Science: This compound can act as a monomer or a modifying agent in the production of specialty polymers, coatings, and adhesives, where the amine provides a reactive site for polymerization or cross-linking.[4]

Safety, Handling, and Storage

Propyl-(tetrahydro-furan-2-ylmethyl)-amine and related chemicals require careful handling in a laboratory setting. The following information is synthesized from safety data sheets for the compound and its structural analogs.[6][12]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

-

Note: Some safety data for related compounds also list H225 (Highly flammable liquid and vapour), so appropriate precautions against ignition sources are warranted.

-

-

Precautionary Measures:

-

P261: Avoid breathing mist or vapours.[6]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

-

Storage and Handling:

-

Peroxide Formation: Like other tetrahydrofuran ethers, this compound may form explosive peroxides upon exposure to air and light, especially over time.[12] Containers should be dated upon opening and tested for peroxides periodically, particularly before distillation.

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[12]

-

Conclusion

Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 7179-87-5) is a versatile secondary amine with clear potential as a chemical intermediate. Its synthesis is readily achievable through established reductive amination protocols. Proper characterization using standard analytical techniques like GC-MS, NMR, and FT-IR is essential to validate its structure and purity. While its direct applications are still emerging, the known utility of its parent structures in pharmaceuticals and materials science marks it as a valuable building block for researchers and drug development professionals. Strict adherence to safety protocols, particularly concerning its potential for peroxide formation and irritation, is mandatory for its handling and use.

References

- CymitQuimica. Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

- Sigma-Aldrich.

- ChemicalBook. propyl-(tetrahydro-furan-2-ylmethyl)-amine.

- Fisher Scientific.

- ResearchGate. NMR spectra for reaction between n-propylamine (5) and BTFBA (4)....

- Chem-Impex. Tetrahydrofurfurylamine.

- Aladdin Group.

- AiFChem. 7179-87-5 | N-((Tetrahydrofuran-2-yl)methyl)propan-1-amine.

- Axsyn. 2-Furanmethanamine,tetrahydro-N-propyl-;7179-87-5.

- ResearchGate. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- ACS Publications.

- Liu, Y., et al. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.

Sources

- 1. Propyl-(tetrahydro-furan-2-ylmethyl)-amine | CymitQuimica [cymitquimica.com]

- 2. 2-Furanmethanamine,tetrahydro-N-propyl-;7179-87-5 [axsyn.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy Furfurylamine Premium Chemical Product From Trusted Manufacturer [chemicalbull.com]

- 5. PROPYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE CAS#: 7179-87-5 [m.chemicalbook.com]

- 6. 7179-87-5 | N-((Tetrahydrofuran-2-yl)methyl)propan-1-amine - AiFChem [aifchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Introduction

Propyl-(tetrahydro-furan-2-ylmethyl)-amine, with the CAS number 7179-87-5, is a secondary amine containing a tetrahydrofuran moiety. Its chemical structure presents a unique combination of a cyclic ether and an aliphatic amine, bestowing upon it properties that are of interest to researchers in medicinal chemistry and drug development. With a molecular weight of 143.23 g/mol , this compound serves as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its structure is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the analytical techniques employed for the structural elucidation of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, focusing on mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The methodologies and interpretation strategies detailed herein are designed to provide researchers and scientists with a robust framework for the unambiguous structural confirmation of this and similar molecules.

Mass Spectrometry (MS) Analysis: Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule by analyzing its fragmentation pattern upon ionization. For Propyl-(tetrahydro-furan-2-ylmethyl)-amine, electron ionization (EI) is a common technique that provides a detailed fragmentation spectrum.

The Causality Behind Experimental Choices in MS

Electron ionization is selected for its ability to induce fragmentation, which provides a unique fingerprint of the molecule. The energy of the electron beam is typically set to 70 eV, a standard that ensures reproducible fragmentation patterns and allows for comparison with spectral libraries. This energy is sufficient to cause the ejection of an electron from the molecule, forming a molecular ion (M+•), and to induce subsequent bond cleavages.

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Preparation: A dilute solution of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is prepared in a volatile organic solvent, such as methanol or dichloromethane. The concentration should be in the range of 1-10 µg/mL.

-

Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The ion source is set to electron ionization mode.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: The sample is vaporized and bombarded with a beam of 70 eV electrons.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Predicted Fragmentation Pattern

The fragmentation of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is expected to be directed by the presence of the nitrogen and oxygen atoms. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the molecular weight of 143 g/mol for this compound.[1] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1][2] For cyclic ethers, the loss of the alkyl side chain is a common fragmentation.[3]

Caption: Predicted major fragmentation pathways for Propyl-(tetrahydro-furan-2-ylmethyl)-amine in EI-MS.

Interpretation of the Mass Spectrum

-

Molecular Ion (M+•): A peak at m/z 143 should be observed, corresponding to the molecular weight of the compound.

-

Base Peak: The most intense peak in the spectrum, the base peak, is often the result of a very stable fragment. For this molecule, the fragment at m/z 100, resulting from the loss of the propyl group via α-cleavage, is a likely candidate for the base peak.

-

Other Key Fragments:

-

A peak at m/z 85, corresponding to the tetrahydrofuran ring with a methylene group after cleavage of the C-C bond next to the nitrogen.[3]

-

A peak at m/z 114, resulting from the loss of an ethyl group from the propyl chain.

-

A peak at m/z 71, corresponding to the C4H7O+ fragment from the tetrahydrofuran ring.[3]

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The Rationale for IR Analysis

The distinct vibrational frequencies of the N-H bond in the secondary amine and the C-O-C bond in the ether make IR spectroscopy an excellent first-pass analytical technique for confirming the presence of these key functional groups in Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR crystal.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Characteristic Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium, Sharp |

| Alkane | C-H Stretch | 2960 - 2850 | Strong |

| Ether | C-O-C Stretch | 1150 - 1085 | Strong |

| Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |

| Amine | N-H Bend | 1650 - 1580 | Variable |

Table 1: Predicted IR absorption bands for Propyl-(tetrahydro-furan-2-ylmethyl)-amine.[2][4]

Interpretation of the IR Spectrum

The IR spectrum should prominently display a sharp, medium-intensity peak in the region of 3350-3310 cm⁻¹ characteristic of the N-H stretch of a secondary amine.[2] Strong absorptions in the 2960-2850 cm⁻¹ range will confirm the presence of C-H bonds in the alkyl chains and the tetrahydrofuran ring. A very strong and distinct peak between 1150-1085 cm⁻¹ will be indicative of the C-O-C stretching of the tetrahydrofuran ether linkage.[4] The presence of these key bands provides strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

The Logic of NMR in Structural Elucidation

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of different types of carbon atoms and their chemical environment. Together, they allow for the unambiguous assembly of the molecular structure.

Experimental Protocol for ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of Propyl-(tetrahydro-furan-2-ylmethyl)-amine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

-

Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using the DEPT pulse sequence to determine the number of attached protons) is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are influenced by the electronegativity of the neighboring atoms (N and O). Protons and carbons closer to these heteroatoms will be deshielded and appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data (in CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | ~0.9 | Triplet | 3H | ~7 |

| b | ~1.5 | Sextet | 2H | ~7 |

| c | ~2.5 | Triplet | 2H | ~7 |

| d | ~2.6 | Multiplet | 2H | - |

| e | ~3.9 | Multiplet | 1H | - |

| f | ~1.8-2.0 | Multiplet | 4H | - |

| g | ~3.7 | Multiplet | 2H | - |

| h | ~1.5 (broad) | Singlet | 1H | - |

Table 2: Predicted ¹H NMR chemical shifts and multiplicities.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) |

| 1 | ~11 |

| 2 | ~23 |

| 3 | ~51 |

| 4 | ~54 |

| 5 | ~77 |

| 6 | ~28 |

| 7 | ~26 |

| 8 | ~68 |

Table 3: Predicted ¹³C NMR chemical shifts.

Caption: Overall workflow for the synthesis and structural analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Interpretation of the NMR Spectra

-

¹H NMR: The spectrum will show distinct signals for the propyl group: a triplet for the terminal methyl group (a), a sextet for the adjacent methylene group (b), and another triplet for the methylene group attached to the nitrogen (c). The protons on the tetrahydrofuran ring and the methylene bridge will show more complex multiplets due to their diastereotopic nature and coupling with each other. The N-H proton (h) will likely appear as a broad singlet that can be exchanged with D₂O.

-

¹³C NMR: The spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons attached to the nitrogen (3 and 4) and oxygen (5 and 8) will be shifted downfield. The DEPT experiment will confirm the number of protons attached to each carbon (CH₃, CH₂, CH).

Conclusion

The structural analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns, while infrared spectroscopy confirms the presence of key functional groups. Ultimately, ¹H and ¹³C nuclear magnetic resonance spectroscopy offer a definitive and detailed map of the molecular architecture. By following the protocols and interpretation strategies outlined in this guide, researchers can confidently and accurately elucidate the structure of this and related compounds, paving the way for their application in drug discovery and development.

References

-

Illinois State University, Department of Chemistry. The Infrared Spectra of The Ethers. Available from: [Link]

- Serinyel, Z., et al. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Combustion and Flame, 162(3), 798-810.

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

- OpenStax. 24.10 Spectroscopy of Amines. In Organic Chemistry.

-

University of Puerto Rico. INFRARED SPECTROSCOPY (IR). Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

Griti. Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Available from: [Link]

- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.

-

ResearchGate. H NMR spectrum of secondary amine N,N'-(1,4-phenylenebis (methylene))... Available from: [Link]

-

PubMed. Structural, Computational, and (59)Co NMR Studies of Primary and Secondary Amine Complexes of Co(III) Porphyrins. Available from: [Link]

- UCLA Chemistry & Biochemistry. Amines.

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

Sources

Propyl-(tetrahydro-furan-2-ylmethyl)-amine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Propyl-(tetrahydro-furan-2-ylmethyl)-amine, a secondary amine featuring a saturated tetrahydrofuran (THF) moiety, has emerged as a valuable and versatile synthon. The THF ring, a prevalent structural motif in numerous natural products and pharmaceuticals, imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, making it a desirable feature in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Attributes

Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS No: 7179-87-5) is a colorless to pale yellow liquid with a molecular weight of 143.23 g/mol .[3][4] Its structure combines a flexible n-propyl group with a more rigid tetrahydrofuran-2-ylmethyl scaffold, providing a unique combination of lipophilic and hydrophilic character. The presence of the secondary amine functionality offers a reactive site for a wide array of chemical transformations, acting as a potent nucleophile and a base.

| Property | Value | Source |

| CAS Number | 7179-87-5 | [3] |

| Molecular Formula | C₈H₁₇NO | [3] |

| Molecular Weight | 143.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [5] |

Synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine: A Focus on Reductive Amination

The most direct and efficient route for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is through the reductive amination of tetrahydrofurfural with propylamine. This robust and widely utilized transformation involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of the reaction, with several common reagents offering distinct advantages.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is adapted from established procedures for the reductive amination of aldehydes and ketones.[6][7][8]

Materials:

-

Tetrahydrofurfural

-

Propylamine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional, to catalyze imine formation)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydrofurfural (1.0 eq) in methanol. To this solution, add propylamine (1.1-1.2 eq). If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ can cause foaming.

-

Reaction Monitoring and Work-up: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure secondary amine.

Causality Behind Experimental Choices:

-

The use of a slight excess of propylamine helps to drive the imine formation equilibrium towards the product.

-

The reaction is cooled to 0 °C before the addition of sodium borohydride to control the exothermicity of the reduction and to minimize potential side reactions, such as the reduction of the starting aldehyde.

-

Sodium borohydride is a cost-effective and readily available reducing agent suitable for this transformation.[9] For more sensitive substrates or to avoid the need for a two-step addition, sodium triacetoxyborohydride (STAB) can be used in a one-pot procedure in aprotic solvents like dichloromethane or tetrahydrofuran.[9]

-

The aqueous work-up with NaHCO₃ is to neutralize any remaining acid catalyst and to remove water-soluble byproducts.

Applications as a Building Block in Organic Synthesis

The nucleophilic nature of the secondary amine in Propyl-(tetrahydro-furan-2-ylmethyl)-amine makes it a valuable building block for the introduction of the propyl-tetrahydrofurfuryl motif into more complex molecules. This is particularly relevant in the synthesis of novel pharmaceutical candidates and agrochemicals.

Nucleophilic Substitution and Addition Reactions

As a secondary amine, Propyl-(tetrahydro-furan-2-ylmethyl)-amine readily participates in a variety of nucleophilic substitution and addition reactions. These include, but are not limited to:

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides, or other electrophilic partners, to form tertiary amines.

-

Amide Bond Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to produce amides.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Spectral Data (Predicted)

As experimental spectral data for Propyl-(tetrahydro-furan-2-ylmethyl)-amine is not widely published, predicted spectra based on computational models provide valuable information for characterization.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would be expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen), the tetrahydrofuran ring protons, and the methylene bridge.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts influenced by their proximity to the nitrogen and oxygen atoms.

Predicted IR Spectrum

The infrared spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the alkyl groups will appear below 3000 cm⁻¹. The C-O-C stretching of the tetrahydrofuran ring will likely be observed in the 1070-1150 cm⁻¹ region.[10]

Predicted Mass Spectrum

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern would likely involve cleavage alpha to the nitrogen and within the tetrahydrofuran ring.

Conclusion

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a valuable and readily accessible building block for organic synthesis. Its straightforward synthesis via reductive amination and the presence of a nucleophilic secondary amine coupled with a desirable tetrahydrofuran moiety make it an attractive component for the design and synthesis of novel molecules with potential applications in the pharmaceutical and agrochemical industries. The insights and protocols provided in this guide are intended to facilitate its effective use in the modern synthetic laboratory.

References

- Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.

- Haas, et al. (1995). U.S.

- Leeson, et al. (1997). U.S.

- Terada, et al. (1997). U.S.

-

ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination? [online] Available at: [Link]

- Harrison, et al. (1981). U.S.

- Lambert, et al. (1990). U.S.

- Robins, et al. (1991). U.S.

- Kohn et. al. (2002). A New Process for the Preparation of 2,5-Bis(aminomethyl)tetrahydrofuran. J. Org. Chem., 67, 1692–1695.

- Liu, Y., et al. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.

- Panfilov, A. V., et al.

-

The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH. (n.d.). Retrieved from [Link]

- Process for producing furfurylamine and/or tetrahydrofurfurylamine. (1986). U.S.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

-

PubChem. Tetrahydrofurfurylamine. [online] Available at: [Link]

- Process for the preparation of tetrahydrofurfurylamine. (1956). U.S.

-

NIST. 2-Propanamine, 2-methyl-. In NIST Chemistry WebBook. [online] Available at: [Link]

-

NIST. Tetrahydrofuran, 2-propyl-. In NIST Chemistry WebBook. [online] Available at: [Link]

- Process for producing furfurylamine and/or tetrahydrofurfurylamine. (1986). U.S.

- Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 134-147.

- Van Arnum, P. (2012). Improving API Synthesis. Pharmaceutical Technology, 36(8).

- Method for preparing N, N-dimethyl tetrahydrofurfurylamine. (2014).

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (n.d.). Retrieved from [Link]

- Green Chemistry. (2014). Electronic Supplementary Material (ESI). The Royal Society of Chemistry.

-

NIST. Furan, 2-propyl-. In NIST Chemistry WebBook. [online] Available at: [Link]

- The Royal Society of Chemistry. (n.d.).

-

ResearchGate. (2021, September). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. [online] Available at: [Link]

-

PubChem. (Tetrahydro-2H-pyran-2-ylmethyl)amine. [online] Available at: [Link]

-

Pharmaceutical Technology. (2012). Advancing API Synthesis. [online] Available at: [Link]

-

PubChem. Furan, 4-methyl-2-propyl-. [online] Available at: [Link]

- Illinois State University. (2015). Infrared Spectroscopy.

Sources

- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 2. (2-Methylpropyl)(propyl)amine | C7H17N | CID 520943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propyl-(tetrahydro-furan-2-ylmethyl)-amine | CymitQuimica [cymitquimica.com]

- 4. Propyl-(tetrahydro-furan-2-ylmethyl)-amine | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 5. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

synthesis and characterization of Propyl-(tetrahydro-furan-2-ylmethyl)-amine derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of Propyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives

Introduction

The tetrahydrofuran (THF) moiety is a prevalent scaffold in a vast array of natural products and pharmacologically active compounds. Its unique stereochemical and conformational properties, coupled with its ability to engage in hydrogen bonding, make it a valuable component in drug design. When coupled with an amine functionality, as in the case of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, the resulting molecule possesses the key pharmacophoric elements that are often associated with central nervous system (CNS) activity and other therapeutic applications. The strategic incorporation of an N-propyl group can further modulate the lipophilicity and metabolic stability of the parent amine, potentially enhancing its pharmacokinetic profile.

This technical guide provides a comprehensive overview of the synthesis and characterization of Propyl-(tetrahydro-furan-2-ylmethyl)-amine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed, practical understanding of the synthetic routes and analytical techniques pertinent to this class of compounds. The methodologies described herein are presented with an emphasis on the underlying chemical principles and the rationale behind experimental choices, ensuring a robust and reproducible approach to the preparation and validation of these valuable chemical entities.

Section 1: Synthetic Strategies for Propyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives

The efficient construction of the target amine is paramount for any subsequent derivatization and biological screening. The most common and reliable method for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is through reductive amination.

Retrosynthetic Analysis

A retrosynthetic approach to Propyl-(tetrahydro-furan-2-ylmethyl)-amine identifies tetrahydrofurfurylamine and propionaldehyde (or a related propyl electrophile) as the key starting materials. This disconnection is strategically advantageous as both precursors are commercially available and relatively inexpensive.

Primary Synthetic Route: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the condensation of an amine (tetrahydrofurfurylamine) and a carbonyl compound (propionaldehyde), which is then reduced in situ to the corresponding amine.

The reaction is typically carried out in a one-pot fashion. The choice of the reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this transformation. Its mild and selective nature allows for the reduction of the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol. The slightly acidic nature of NaBH(OAc)₃ can also catalyze the formation of the iminium ion, further facilitating the reaction.

Materials:

-

Tetrahydrofurfurylamine (1.0 eq)

-

Propionaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of tetrahydrofurfurylamine (1.0 eq) in dichloromethane (DCM), add propionaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the pure Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

-

Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the starting amine. A larger excess of the reducing agent is necessary to drive the reaction to completion.

-

Solvent: Chlorinated solvents like DCM and DCE are ideal due to their inertness and ability to dissolve the reactants and reagents.

-

Temperature: The reaction is typically run at room temperature. Lower temperatures can be used to control exotherms during the addition of the reducing agent.

-

pH: The reaction is optimal under neutral to slightly acidic conditions to favor iminium ion formation.

Alternative Synthetic Routes

An alternative approach involves the direct N-alkylation of tetrahydrofurfurylamine with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base. However, this method is often plagued by over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts, which can complicate purification and reduce the yield of the desired secondary amine.

Section 2: Comprehensive Characterization Techniques

The unambiguous identification and purity assessment of the synthesized Propyl-(tetrahydro-furan-2-ylmethyl)-amine are crucial. A combination of spectroscopic and chromatographic methods should be employed.

The Importance of Orthogonal Analysis

Employing multiple analytical techniques that rely on different chemical and physical principles provides a higher degree of confidence in the structural assignment and purity of the compound.

Spectroscopic Methods

-

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key expected signals include:

-

A triplet corresponding to the methyl protons of the propyl group.

-

A multiplet for the methylene protons adjacent to the methyl group.

-

A triplet for the methylene protons attached to the nitrogen.

-

Multiplets for the protons of the tetrahydrofuran ring.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule.

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic): Strong peaks in the 2850-3000 cm⁻¹ region.

-

C-O-C stretch (ether): A strong, characteristic peak around 1050-1150 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak ([M+H]⁺) for Propyl-(tetrahydro-furan-2-ylmethyl)-amine (C₈H₁₇NO) would be approximately m/z 144.22.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound with high accuracy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide both separation and mass information.

Section 3: Data Presentation and Visualization

Tabulated Spectroscopic Data (Expected)

| Technique | Expected Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | ~0.9 ppm (t, 3H) | -CH₂CH₂CH₃ |

| ~1.4-1.6 ppm (m, 2H) | -CH₂CH₂ CH₃ | |

| ~2.5-2.7 ppm (t, 2H) | -CH₂ CH₂CH₃ | |

| ~2.6-2.8 ppm (m, 2H) | -CH₂ -NH- | |

| ~1.5-2.0 ppm (m, 4H) | THF ring protons | |

| ~3.6-4.0 ppm (m, 3H) | THF ring protons adjacent to oxygen | |

| Broad singlet | NH | |

| ¹³C NMR | ~11-12 ppm | -CH₂CH₂CH₃ |

| ~22-24 ppm | -CH₂CH₂ CH₃ | |

| ~50-52 ppm | -CH₂ CH₂CH₃ | |

| ~53-55 ppm | -CH₂ -NH- | |

| ~25-30 ppm | THF ring carbons | |

| ~68-78 ppm | THF ring carbons adjacent to oxygen | |

| IR | 3300-3500 cm⁻¹ | N-H stretch |

| 2850-3000 cm⁻¹ | C-H stretch | |

| 1050-1150 cm⁻¹ | C-O-C stretch |

Workflow Diagrams

Caption: Synthetic workflow for Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Caption: Analytical workflow for compound characterization.

Conclusion

The synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine and its derivatives is readily achievable through a robust and scalable reductive amination protocol. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation, providing good to excellent yields of the desired product. The comprehensive characterization of the synthesized compounds using a suite of orthogonal analytical techniques, including NMR, IR, and mass spectrometry, is essential to confirm the structural integrity and purity of the final product. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working on the discovery and development of novel therapeutics based on the privileged tetrahydrofurfurylamine scaffold.

References

-

Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

General Organic Chemistry Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Synthesis of Tetrahydrofuran Derivatives: Wolfe, J. P., Rossi, M. A., & Biscoe, M. R. (2010). A General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic and Aryl Halides with 2-Heterocyclic and Arylboronic Acids. Angewandte Chemie International Edition, 49(34), 5906–5910. [Link]

-

Pharmacological Relevance of Tetrahydrofurans: Micale, N., Zappalà, M., & Grasso, S. (2005). Tetrahydrofuran in Medicinal Chemistry. Current Medicinal Chemistry, 12(17), 2021–2046. [Link]

A Theoretical Guide to the Conformational Analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Abstract

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a flexible molecule with potential applications in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This in-depth technical guide provides a comprehensive theoretical framework for the conformational analysis of propyl-(tetrahydro-furan-2-ylmethyl)-amine, targeting researchers, scientists, and drug development professionals. We will explore a robust computational workflow, integrating conformational search strategies with quantum mechanical calculations to elucidate the molecule's potential energy surface and identify its most stable conformers. This guide emphasizes the rationale behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are not solely determined by its chemical formula and connectivity, but are profoundly influenced by its three-dimensional arrangement in space, known as its conformation. For flexible molecules like propyl-(tetrahydro-furan-2-ylmethyl)-amine, which possess multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The ensemble of these conformations and their relative populations dictates the molecule's overall behavior.

In drug development, for instance, the conformation of a ligand that binds to a biological target is of paramount importance. Understanding the preferred conformations of propyl-(tetrahydro-furan-2-ylmethyl)-amine can provide crucial insights for the design of more potent and selective therapeutics. Similarly, in materials science, the conformational preferences of a molecule can influence its packing in the solid state, thereby affecting its bulk properties.

This guide will delineate a step-by-step theoretical protocol to investigate the conformational landscape of propyl-(tetrahydro-furan-2-ylmethyl)-amine. We will leverage the power of computational chemistry, specifically focusing on a synergistic approach that combines a broad conformational search with high-level quantum mechanical calculations.

The Subject Molecule: Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine featuring a propyl group and a tetrahydrofuran-2-ylmethyl group attached to a central nitrogen atom. The structure, with its rotatable bonds, is depicted below:

Chemical Structure:

Where C5H8O represents the tetrahydrofuran ring.

The key structural features that contribute to its conformational flexibility are:

-

Rotation around the C-N bonds: The bonds connecting the propyl and tetrahydro-furan-2-ylmethyl groups to the nitrogen atom are single bonds, allowing for free rotation.

-

Rotation within the propyl chain: The C-C single bonds in the propyl group also exhibit rotational freedom.

-

Puckering of the tetrahydrofuran ring: The five-membered tetrahydrofuran ring is not planar and can adopt various puckered conformations (e.g., envelope, twist).

A thorough conformational analysis must consider all these degrees of freedom to accurately map the potential energy surface of the molecule.

Methodological Approach: A Hybrid Strategy for Conformational Exploration

To effectively explore the vast conformational space of a flexible molecule, a multi-tiered approach is often the most efficient and accurate. We advocate for a hybrid strategy that combines a computationally inexpensive method for generating a large number of initial conformers with a more rigorous quantum mechanical method for refining their geometries and energies.[1]

Our proposed workflow can be visualized as follows:

Figure 1: A comprehensive workflow for the theoretical conformational analysis of propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Part 1: The Broad Sweep - Conformational Search with Molecular Mechanics

The initial exploration of the conformational space is best performed using a computationally less demanding method like Molecular Mechanics (MM).[1] The goal of this step is to generate a diverse and extensive set of possible conformations without the high computational cost of quantum mechanics.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of propyl-(tetrahydro-furan-2-ylmethyl)-amine is built using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen. These force fields are parameterized to reproduce the geometries and relative energies of a wide range of organic molecules.

-

Conformational Search Algorithm: A systematic or stochastic search algorithm is employed to explore the conformational space.[2]

-

Systematic Search: This method involves rotating each rotatable bond by a defined increment. While exhaustive, it can become computationally prohibitive for molecules with many rotatable bonds.

-

Monte Carlo (MC) Search: This stochastic method randomly samples different conformations and accepts or rejects them based on their energies. It is generally more efficient for highly flexible molecules.[1]

-

-

Energy Minimization: Each generated conformation is subjected to energy minimization using the chosen force field to find the nearest local energy minimum.

-

Duplicate Removal: Redundant conformers are identified and removed based on a root-mean-square deviation (RMSD) cutoff (e.g., < 0.5 Å).

The output of this stage is a large collection of unique, low-energy conformers according to the molecular mechanics force field.

Part 2: Refining the Landscape - Quantum Mechanical Calculations

While molecular mechanics is excellent for a broad search, it is a classical approximation and may not accurately represent the subtle electronic effects that influence conformational energies. Therefore, the conformers obtained from the MM search must be refined using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).[3][4]

Experimental Protocol:

-

Initial Filtering: The pool of MM-generated conformers is filtered to remove those with very high relative energies (e.g., > 15-20 kcal/mol above the global minimum). This reduces the number of computationally expensive DFT calculations required.

-

DFT Geometry Optimization: Each of the filtered conformers is then subjected to full geometry optimization using a DFT method. A common and well-balanced choice for this step is the B3LYP functional with a Pople-style basis set like 6-31G*.[5] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations of organic molecules.

-

Vibrational Frequency Analysis: After each optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Data: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a more sophisticated functional and a larger basis set. A good choice would be a dispersion-corrected functional like ωB97X-D with a triple-zeta basis set such as def2-TZVP. This higher level of theory provides a more accurate description of non-covalent interactions, which can be important in determining conformational preferences.

Data Analysis and Interpretation

Relative Energies and Population Analysis

The final output of the computational workflow is a set of fully optimized conformers with their corresponding electronic and Gibbs free energies. The relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum is calculated.

The population of each conformer at a given temperature (T) can then be estimated using the Boltzmann distribution equation:

Where P_i is the population of conformer i, ΔG_i is its relative Gibbs free energy, R is the gas constant, and the summation is over all conformers.

This analysis allows for the identification of the most populated and therefore most relevant conformations of propyl-(tetrahydro-furan-2-ylmethyl)-amine under thermal equilibrium.

Tabulated Results

The quantitative data should be summarized in a clear and concise table for easy comparison.

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-01 | 0.00 | 0.00 | 45.2 |

| Conf-02 | 0.25 | 0.30 | 25.8 |

| Conf-03 | 0.80 | 0.95 | 8.1 |

| ... | ... | ... | ... |

Structural Analysis of Key Conformers

The low-energy conformers should be visually inspected and their key structural features analyzed. This includes:

-

Dihedral angles: The dihedral angles around the key rotatable bonds should be measured and compared between different conformers.

-

Intramolecular interactions: The presence of any significant intramolecular interactions, such as hydrogen bonds or steric clashes, should be noted.

-

Ring pucker: The puckering of the tetrahydrofuran ring should be characterized for each low-energy conformer.

This structural analysis provides a deeper understanding of the factors that govern the conformational preferences of propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Advanced Methodologies: Incorporating Solvent Effects and Dynamics

For a more complete understanding, especially in the context of biological systems, it is often necessary to consider the influence of the solvent and the dynamic nature of the molecule.

Implicit Solvation Models

The calculations described above are typically performed in the gas phase. To account for the effect of a solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, can be incorporated into the DFT calculations. These models represent the solvent as a continuous dielectric medium, which can have a significant impact on the relative energies of different conformers, particularly those with different dipole moments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time, explicitly accounting for both solvent effects and thermal motion.[6][7]

Workflow for MD Simulations:

Figure 2: A typical workflow for performing a Molecular Dynamics simulation to study the conformational dynamics of propyl-(tetrahydro-furan-2-ylmethyl)-amine.

MD simulations can reveal the dominant conformational states, the transitions between them, and the timescales of these motions, providing a more dynamic and realistic picture of the molecule's behavior in solution.[8][9]

Conclusion

The theoretical study of the conformation of propyl-(tetrahydro-furan-2-ylmethyl)-amine is a crucial step in understanding its properties and potential applications. The hybrid computational approach outlined in this guide, combining a broad conformational search with accurate quantum mechanical calculations, provides a robust and reliable framework for this investigation. By systematically exploring the potential energy surface and identifying the most stable conformers, researchers can gain valuable insights that can guide further experimental work and accelerate the drug discovery and materials design processes. The inclusion of advanced techniques like implicit solvation models and molecular dynamics simulations can further enhance the accuracy and predictive power of these theoretical studies.

References

-

ConfID: an analytical method for conformational characterization of small molecules using molecular dynamics trajectories. (2020-02-27). Oxford Academic. Retrieved from [Link]

-

Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. Retrieved from [Link]

-

Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

-

Conformational Searching for Complex, Flexible Molecules. Request PDF - ResearchGate. Retrieved from [Link]

-

Conformational analysis of flexible ligands in macromolecular receptor sites. (1992-07-01). Journal of Computational Chemistry. Retrieved from [Link]

-

(PDF) Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. (2017-07-30). ResearchGate. Retrieved from [Link]

-

Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques. ProQuest. Retrieved from [Link]

-

Rapid conformational analysis of semi-flexible liquid crystals. (2024-04-09). White Rose Research Online. Retrieved from [Link]

-

Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry. Retrieved from [Link]

-

Density functional theory. PMC - PubMed Central. Retrieved from [Link]

-

Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. Retrieved from [Link]

-

A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. Retrieved from [Link]

-

Molecular dynamics simulation for all. PMC - PubMed Central - NIH. Retrieved from [Link]

-

Molecular Dynamics Study of Conformational Changes of Tankyrase 2 Binding Subsites upon Ligand Binding. ACS Omega - ACS Publications. Retrieved from [Link]

-

Conformational and functional analysis of molecular dynamics trajectories by Self-Organising Maps. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational and functional analysis of molecular dynamics trajectories by Self-Organising Maps - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine via One-Pot Reductive Amination

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis, prized for its efficiency and versatility in constructing carbon-nitrogen bonds.[1][2][3] This application note provides an in-depth, field-proven protocol for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, a valuable secondary amine intermediate. The procedure leverages the reaction between tetrahydrofuran-2-carbaldehyde and propylamine, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed step-by-step workflow, and offer guidance on troubleshooting and product characterization, ensuring a reliable and reproducible synthesis.

The Principle of Reductive Amination: A Two-Step, One-Pot Transformation

The reductive amination of a carbonyl compound is a powerful method for forming amines.[4][5] The reaction elegantly combines two fundamental chemical steps into a single, efficient process:

-

Imine/Iminium Ion Formation: A primary amine, in this case, propylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrofuran-2-carbaldehyde. This initial addition forms a hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base (an imine).[6][7][8] Under the typically neutral to weakly acidic conditions of the reaction, the imine is in equilibrium with its protonated form, the iminium ion, which is the key electrophile for the reduction step.[9][10]

-

Hydride Reduction: A reducing agent selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.[6][11]

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is reactive enough to reduce the iminium ion but not so powerful that it prematurely reduces the starting aldehyde.[10][11]

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrofuran-2-carbaldehyde (1.0 g, 10 mmol) and propylamine (0.65 g, 11 mmol) in 1,2-dichloroethane (50 mL). Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate. [12]

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. Note: The addition may be slightly exothermic. Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the disappearance of the starting aldehyde.

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining reducing agent and neutralize any acid.

-

Workup - Extraction: a. Separate the organic layer. b. To isolate the basic amine product and separate it from any neutral impurities, extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 25 mL). c. Combine all organic layers and extract with 1 M HCl (2 x 25 mL). The protonated amine will move into the aqueous layer. d. Wash the combined acidic aqueous layers with DCM (25 mL) to remove any residual non-basic impurities. e. Cool the acidic aqueous layer in an ice bath and carefully add 1 M NaOH until the pH is >10. f. Extract the free-based amine from the basic aqueous layer with DCM (3 x 30 mL).

-

Isolation and Drying: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

-

Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or inactive reducing agent. | Allow the reaction to stir longer. If STAB is old, use a fresh batch. Consider adding 1 equivalent of acetic acid to catalyze imine formation. |

| Alcohol Byproduct Detected | Use of a non-selective reducing agent or water contamination. | Ensure you are using STAB, not NaBH₄. Use anhydrous solvents to minimize hydrolysis of the borohydride reagent. |

| Low Yield after Extraction | Incomplete extraction due to incorrect pH; emulsion formation. | Use a pH meter to ensure the aqueous layer is sufficiently acidic (~pH 2) and basic (~pH 12) during the respective extraction steps. To break emulsions, add brine (saturated NaCl solution). |

| Residual Imine in Product | Incomplete reduction. | Increase the equivalents of STAB to 1.6-1.8. Ensure adequate stirring and reaction time. [13] |

References

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

-

Mehrman, S. J., & Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 972-1004. Note: A direct link to the full text may require a subscription; a copy is often found on educational or research sites. A related document is available at [Link]

-

Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

-

ResearchGate. (2015). Recent Development on Catalytic Reductive Amination and Applications. Retrieved from [Link]

-

ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

National Institutes of Health. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

-

Myers, J. W. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride Protocol. Retrieved from [Link]

-

Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

-

MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of HMF with propylamine by AspRedAm. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

-

Lumen Learning. (n.d.). Imine formation | Organic Chemistry II. Retrieved from [Link]

-

National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Retrieved from [Link]

-

ResearchGate. (2019). Radical addition of tetrahydrofuran to imines assisted by tert-butyl hydroperoxide. Retrieved from [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

-

Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Retrieved from [Link]

-

PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-2-furancarboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Sodium cyanoborohydride [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. reddit.com [reddit.com]

Application Notes and Protocols for Propyl-(tetrahydro-furan-2-ylmethyl)-amine in Asymmetric Organocatalysis

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Guide to a Novel Chiral Amine Catalyst